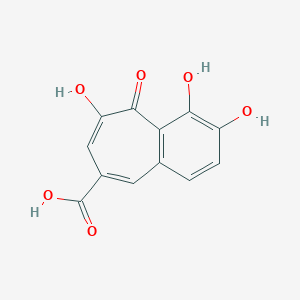
Shp2-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Shp2-IN-5 is a small molecule inhibitor specifically designed to target the Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in various cellular processes, including cell growth, differentiation, migration, and oncogenic transformation. The inhibition of SHP2 has been identified as a promising therapeutic strategy for treating various cancers and other diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Shp2-IN-5 typically involves a multi-step process that includes the formation of key intermediates and their subsequent coupling reactions. One common synthetic route involves the use of a hydroxyimino acetamide scaffold. The process begins with the preparation of (E)-2-(hydroxyimino)-2-phenyl-N-(piperidin-4-ylmethyl)acetamide, which is then subjected to further modifications to yield the final compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Shp2-IN-5 primarily undergoes reactions typical of small molecule inhibitors, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: This reaction can be used to modify the oxidation state of the molecule, affecting its binding affinity to SHP2.
Substitution: This reaction can introduce different functional groups into the molecule, potentially enhancing its inhibitory activity
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure the desired modifications are achieved .
Major Products Formed
The major products formed from these reactions are typically modified versions of this compound with altered functional groups. These modifications can enhance or reduce the compound’s inhibitory activity against SHP2, depending on the nature of the changes made .
Scientific Research Applications
Shp2-IN-5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Shp2-IN-5 exerts its effects by binding to the allosteric site of SHP2, thereby stabilizing its inactive conformation. This prevents SHP2 from interacting with its substrates and downstream signaling molecules, effectively inhibiting its activity. The molecular targets and pathways involved include the RAS/ERK, PI3K/AKT, and JAK/STAT pathways, which are critical for cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to Shp2-IN-5 include:
SHP099: Another allosteric inhibitor of SHP2 with a similar mechanism of action.
RMC-4550: A selective SHP2 inhibitor that has shown promising results in preclinical studies.
TNO155: An SHP2 inhibitor currently in clinical trials for the treatment of various cancers.
Uniqueness
This compound is unique in its specific binding affinity and selectivity for SHP2. It has been designed to minimize off-target effects and maximize its inhibitory activity against SHP2. This makes it a valuable tool for studying SHP2-related signaling pathways and developing new therapeutic strategies .
Properties
Molecular Formula |
C12H8O6 |
|---|---|
Molecular Weight |
248.19 g/mol |
IUPAC Name |
3,4,6-trihydroxy-5-oxobenzo[7]annulene-8-carboxylic acid |
InChI |
InChI=1S/C12H8O6/c13-7-2-1-5-3-6(12(17)18)4-8(14)11(16)9(5)10(7)15/h1-4,13,15H,(H,14,16)(H,17,18) |
InChI Key |
XCSLJQFPTAZKDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=C(C=C(C2=O)O)C(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


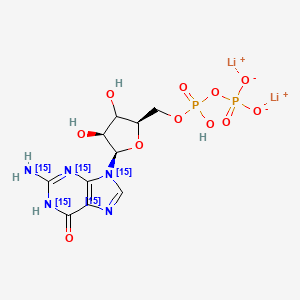

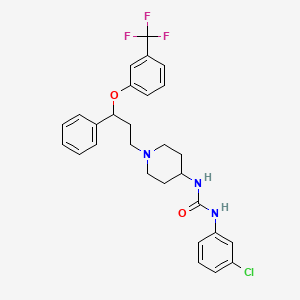
![N-[4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide;hydrochloride](/img/structure/B12387178.png)
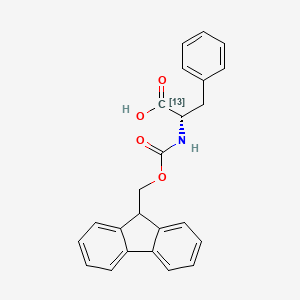

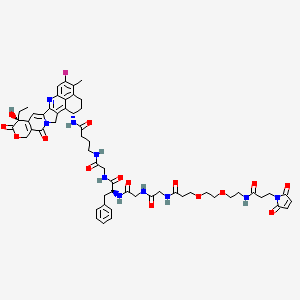
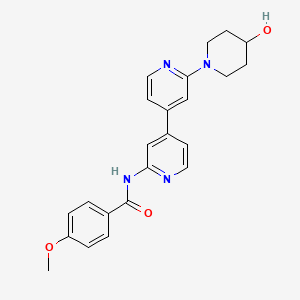
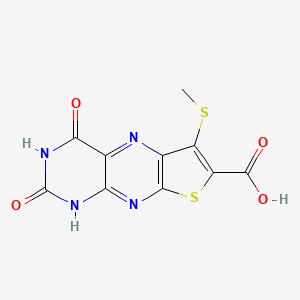
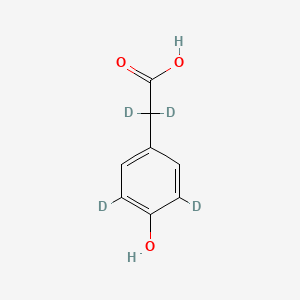
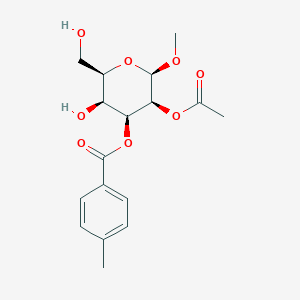
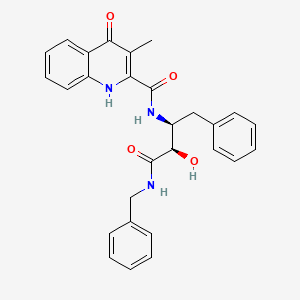
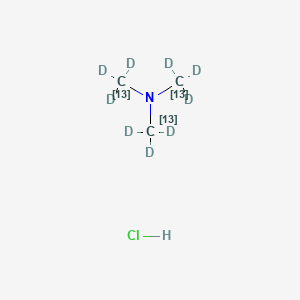
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12387247.png)
